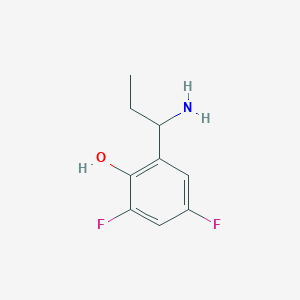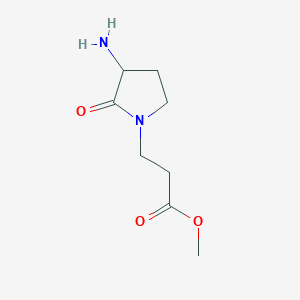![molecular formula C6H11N3O2 B13314993 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethanamine.
Substitution: Formation of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethyl halides.
Scientific Research Applications
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methylpyrazole
- 1-methyl-1H-pyrazol-4-amine
- 3-phenyl-1H-pyrazole
Uniqueness
2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(4-amino-1-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C6H11N3O2/c1-9-4-5(7)6(8-9)11-3-2-10/h4,10H,2-3,7H2,1H3 |
InChI Key |
BPYXMIYCJGBROH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


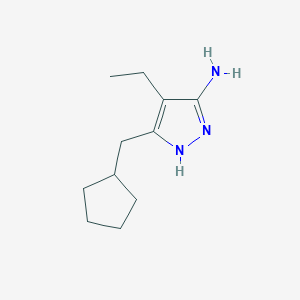
![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)

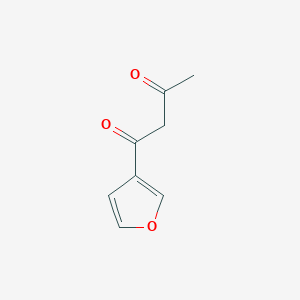
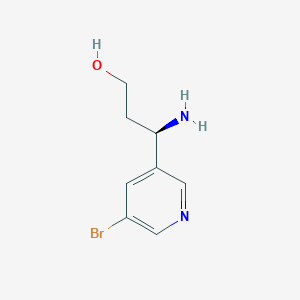
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
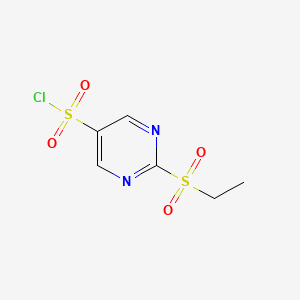
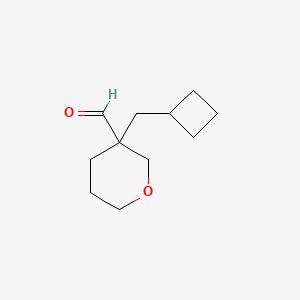
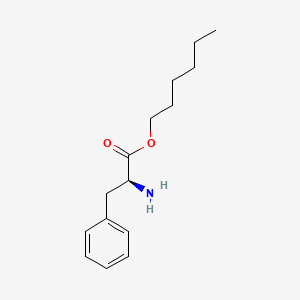
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)

